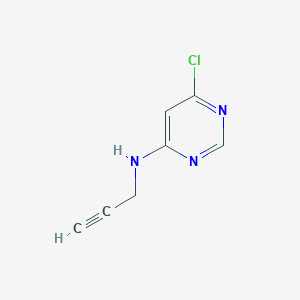

6-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-chloro-N-prop-2-ynylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-2-3-9-7-4-6(8)10-5-11-7/h1,4-5H,3H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJODKFXUUQNOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyrimidinamine derivatives, a class of compounds to which 6-chloro-n-(prop-2-yn-1-yl)pyrimidin-4-amine belongs, have been reported to exhibit significant anticancer activity.

Biological Activity

6-Chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound is noted for its structural features that may confer diverse pharmacological properties, making it a candidate for further research.

Chemical Structure and Properties

The molecular formula of 6-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine is . The presence of a chlorine atom at the 6-position of the pyrimidine ring and a propynyl group at the nitrogen atom significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been observed to bind to various enzymes and receptors, modulating their activities. The exact mechanisms are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Anticancer Properties

Research indicates that 6-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine exhibits anticancer activity against several cancer cell lines. In vitro studies have demonstrated its effectiveness against:

- Lung carcinoma (A549)

- Breast adenocarcinoma (MCF7)

- Colon adenocarcinoma (LoVo and HT29)

Table 1 summarizes the cytotoxic effects observed in these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis |

| MCF7 | 15.0 | Inhibition of cell cycle progression |

| LoVo | 10.0 | VEGFR-2 inhibition |

| HT29 | 8.5 | Caspase activation |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity . Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2:

| Microorganism | MIC (µM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 5.0 | Bactericidal |

| Escherichia coli | 10.0 | Bacteriostatic |

| Candida albicans | 15.0 | Fungicidal |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Anticancer Efficacy : A study evaluated the effects of various pyrimidine derivatives, including 6-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine, on cancer cell lines. The results indicated significant cytotoxic effects, particularly through the activation of apoptotic pathways.

- Antimicrobial Evaluation : Another study focused on assessing the antimicrobial properties of this compound against clinical isolates. The findings revealed that it could serve as a lead compound for developing new antimicrobial agents due to its low MIC values against resistant strains.

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications on the pyrimidine ring significantly influence biological activity. The presence of electron-withdrawing groups like chlorine enhances potency, while variations in alkyl substituents can alter selectivity towards specific targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The biological and chemical properties of pyrimidine derivatives are highly dependent on substituents at the 4- and 6-positions. Below is a comparative analysis of key analogues:

<sup>*</sup>Predicted using fragment-based methods.

Key Observations:

- Propargyl Group : The propargyl substituent in 6-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine offers synthetic flexibility (e.g., copper-catalyzed azide-alkyne cycloaddition) but may reduce metabolic stability compared to aryl substituents.

- Aryl vs. Heteroaryl: Aryl groups (e.g., 4-fluorophenyl in ) enhance lipophilicity and target binding in kinase inhibitors, while heteroaryl systems (e.g., thieno-pyrimidine in ) improve solubility and electronic properties.

- Electron-Withdrawing Groups: Nitrophenoxy (Autophinib ) and sulfonyl groups () increase polarity and solubility, critical for pharmacokinetics.

Key Observations:

- Kinase Inhibition: Thieno-pyrimidine () and pyrazolo-pyrimidine () cores are prevalent in kinase inhibitors due to their ATP-binding site compatibility.

- Anti-Infective Activity : Chlorophenyl substituents () enhance antibacterial activity, though potency varies with core structure.

- Target Flexibility: Minor structural changes (e.g., propargyl vs. pyrazole in ) dramatically alter target specificity.

Preparation Methods

Nucleophilic Aromatic Substitution on 6-chloropyrimidin-4-amine

- The classical approach involves direct substitution of the 4-amino group on 6-chloropyrimidin-4-amine with propargyl amine.

- Reaction conditions typically include:

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Elevated temperatures (e.g., 60–100 °C) to facilitate substitution.

- Molar ratios: A slight excess of propargyl amine to drive the reaction to completion.

- The reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic 4-position carbon, displacing a leaving group (if applicable) or substituting directly if the starting material is a 4-chloropyrimidine derivative.

Buchwald–Hartwig Amination

- An alternative and more modern method involves palladium-catalyzed amination (Buchwald–Hartwig coupling).

- This method allows the coupling of 6-chloropyrimidine derivatives with propargyl amine under milder conditions with higher selectivity.

- Typical conditions include:

- Catalyst: Pd-based catalysts such as Pd2(dba)3 or Pd(OAc)2 with appropriate ligands.

- Base: Sodium tert-butoxide or cesium carbonate.

- Solvent: Toluene, dioxane, or DMF.

- Temperature: Moderate heating (80–110 °C).

- This method is advantageous for its tolerance to various functional groups and higher yields.

Stepwise Synthesis via Pyrimidine Precursors

- Some synthetic routes start from 2,4-dichloropyrimidine or 2,4,6-trichloropyrimidine.

- The selective substitution at the 4-position with propargyl amine is performed first, followed by substitution at the 6-position with chloride or other groups.

- This approach allows for better control over regioselectivity and purity.

Representative Synthetic Route Example

| Step | Reagents and Conditions | Outcome/Notes |

|---|---|---|

| 1 | 2,4-dichloropyrimidine + propargyl amine, DMF, 80 °C, 12 h | Substitution at 4-position to form 6-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine |

| 2 | Purification by recrystallization or chromatography | Isolated pure product with typical yields of 60–85% |

Research Findings and Data Analysis

- According to patent literature (WO2012170976A2), nucleophilic aromatic substitution on pyrimidine derivatives with propargyl amine is a well-established method for preparing compounds such as 6-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine.

- The use of Buchwald–Hartwig amination has been demonstrated to improve yields and selectivity in the synthesis of related pyrimidine derivatives, suggesting its applicability to this compound as well.

- Optimization of reaction parameters such as solvent, temperature, and catalyst loading significantly affects the purity and yield.

- No significant side reactions are reported when using controlled conditions, but care must be taken to avoid over-substitution or polymerization of the alkyne moiety.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct Nucleophilic Aromatic Substitution | 6-chloropyrimidin-4-amine + propargyl amine | DMF or DMSO, 60–100 °C, excess amine | Simple, straightforward | 60–75 |

| Buchwald–Hartwig Amination | 6-chloropyrimidine + propargyl amine | Pd catalyst, base, toluene, 80–110 °C | Higher selectivity, milder conditions | 70–85 |

| Stepwise substitution from dichloropyrimidine | 2,4-dichloropyrimidine + propargyl amine | DMF, heat, controlled substitution | Regioselective, versatile | 65–80 |

Q & A

Basic: What synthetic routes are recommended for preparing 6-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine?

Methodological Answer:

The palladium-catalyzed amination of chloro-substituted pyrimidines with propargylamine is a validated approach. For example, palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like Xantphos in toluene at 80–100°C under inert conditions yield the target compound. Key parameters include maintaining anhydrous conditions and optimizing the molar ratio of propargylamine to the chloro-pyrimidine precursor (1:1.2–1.5) to minimize side reactions .

Basic: How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

X-ray crystallography is the gold standard for structural confirmation. For pyrimidine derivatives, dihedral angles between the pyrimidine ring and substituents (e.g., propargyl group) should be analyzed. Intramolecular hydrogen bonds (e.g., N–H⋯N) and deviations from planarity (e.g., <10° for aromatic rings) provide critical validation . Solid-state NMR can complement crystallography by probing dynamic interactions in the absence of single crystals.

Advanced: How can researchers address low yields in cross-coupling reactions during synthesis?

Methodological Answer:

Low yields often stem from catalyst deactivation or competing side reactions. Strategies include:

- Catalyst Optimization: Increase Pd loading (2–5 mol%) and use electron-rich ligands (e.g., DavePhos) to stabilize intermediates.

- Temperature Control: Gradual heating (e.g., 80°C → 100°C) reduces decomposition of thermally sensitive propargylamine.

- Additives: Silver salts (Ag₂CO₃) can scavenge chloride ions, preventing catalyst poisoning .

Advanced: How to resolve contradictions between NMR and mass spectrometry data for this compound?

Methodological Answer:

Contradictions may arise from impurities or solvent adducts. Steps:

Purification: Re-crystallize using mixed solvents (e.g., ethyl acetate/hexane) to remove trace impurities.

Deuterated Solvents: Use DMSO-d₆ for NMR to avoid proton exchange artifacts.

High-Resolution MS: Confirm molecular ions ([M+H]⁺) with HRMS (error < 2 ppm) to distinguish isotopic patterns from adducts .

Basic: Which analytical techniques are critical for assessing purity?

Methodological Answer:

- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients (95:5 → 50:50 over 20 min).

- ¹H/¹³C NMR: Compare integration ratios to detect unreacted starting materials.

- Elemental Analysis: Verify C, H, N, Cl content within ±0.3% of theoretical values .

Advanced: How to optimize reaction conditions for scale-up (>10 g)?

Methodological Answer:

Apply Design of Experiments (DoE) to assess variables:

- Key Factors: Temperature (80–110°C), catalyst loading (1–5 mol%), and reaction time (12–24 hr).

- Response Surface Methodology: Identify interactions between variables to maximize yield while minimizing Pd residue.

- Process Control: Inline FTIR monitors reaction progress in real-time .

Basic: What are the solubility characteristics of this compound?

Methodological Answer:

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) due to its pyrimidine core and propargyl group. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute with aqueous buffers (<1% DMSO) to avoid precipitation .

Advanced: How to investigate substituent effects on biological activity using computational methods?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2).

- DFT Calculations: Compare electron density maps of the propargyl group vs. alkyl analogs to predict steric/electronic effects.

- MD Simulations: Run 100-ns trajectories to assess binding stability under physiological conditions .

Advanced: How to mitigate hygroscopicity during storage?

Methodological Answer:

- Desiccants: Store under argon with molecular sieves (3 Å) at −20°C.

- Lyophilization: Pre-lyophilize the compound to remove residual solvents (e.g., DMF) that attract moisture.

- Polymorph Screening: Identify stable crystalline forms via solvent-drop grinding to reduce amorphous content .

Basic: What are the potential biological targets of this compound?

Methodological Answer:

Pyrimidine derivatives often target kinase enzymes. Preliminary screening should include:

- Kinase Profiling: Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 1–10 µM.

- Cellular Assays: Test antiproliferative activity in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination via MTT assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.